molecular formula C22H18O7 B099994 Justicidin C CAS No. 17803-12-2

Justicidin C

Cat. No. B099994
CAS RN: 17803-12-2
M. Wt: 394.4 g/mol
InChI Key: RHTTTZYNBXNPSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Justicidin C is a natural product that has recently gained attention due to its potential therapeutic properties. It is a member of the justicidin family, which is a group of polyketides that are produced by certain fungi and bacteria. Justicidin C has been found to possess a variety of biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties. In

Scientific Research Applications

  • Cancer Treatment : Justicidin A, closely related to Justicidin C, has been shown to induce apoptosis in human hepatoma cells. This is achieved through the activation of caspase-8, which disrupts the mitochondrial membrane potential and leads to the release of cytochrome c and Smac/DIABLO in liver cancer cells (Su et al., 2006).

  • Bioactive Properties : Justicidin B exhibits a wide range of biological properties, including antifungal, antiviral, antibacterial, and anti-inflammatory activities. It also has potential as an antiprotozoal agent for the treatment of neglected tropical diseases and shows significant cytotoxicity on various cell lines (Hemmati & Seradj, 2016).

  • Anti-thrombotic Effects : Justicidin D, another analog, reduces thrombosis by regulating multiple targets such as F2, MMP9, CXCL12, MET, RAC1, PDE5A, and ABCB1 (Hong et al., 2021).

  • Neuroprotective Effects : Justicidin A has shown potential in protecting neuronal cells from amyloid beta-induced cell death, a key factor in Alzheimer's disease. It inhibits tau hyperphosphorylation and induces autophagy in neuronal cells (Gu et al., 2016).

  • Pharmacokinetics Analysis : Studies have been conducted on the pharmacokinetics of justicidin B and 6'-hydroxy justicidin C, which are important for understanding their absorption, distribution, metabolism, and excretion in the body (Luo et al., 2017).

  • Biotechnological Production : Research has focused on the biotechnological production of Justicidin B, a potent anticancer lignan. This involves using hairy root cultures for higher yields of the compound, which is significant for its potential use in cancer treatment (Ionkova et al., 2013).

  • Antifungal and Antiprotozoal Properties : Justicidin B has shown strong activity against pathogenic fungi and the trypomastigote form of Trypanosoma brucei rhodesiense, indicating its potential as an antifungal and antiprotozoal agent (Gertsch et al., 2003).

  • NMR Analysis for Lignans : Complete assignments of NMR data for various arylnaphthalide lignans, including those similar to Justicidin C, have been conducted, which is crucial for understanding their structure and function (Yang et al., 2006).

properties

CAS RN

17803-12-2

Product Name

Justicidin C

Molecular Formula

C22H18O7

Molecular Weight

394.4 g/mol

IUPAC Name

9-(1,3-benzodioxol-5-yl)-4,6,7-trimethoxy-1H-benzo[f][2]benzofuran-3-one

InChI

InChI=1S/C22H18O7/c1-24-16-7-12-13(8-17(16)25-2)21(26-3)20-14(9-27-22(20)23)19(12)11-4-5-15-18(6-11)29-10-28-15/h4-8H,9-10H2,1-3H3

InChI Key

RHTTTZYNBXNPSZ-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C(=C3COC(=O)C3=C2OC)C4=CC5=C(C=C4)OCO5)OC

Canonical SMILES

COC1=C(C=C2C(=C1)C(=C3COC(=O)C3=C2OC)C4=CC5=C(C=C4)OCO5)OC

Other CAS RN

17803-12-2

synonyms

justicidin A
justicidin B
justicidin C
justicidin D
justicidin E
justicidins
neojusticin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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